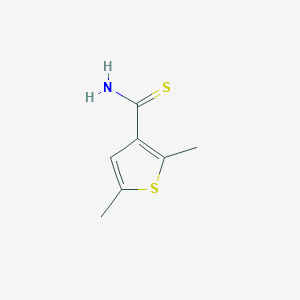

2,5-Dimethylthiophene-3-carbothioamide

CAS No.:

Cat. No.: VC18127191

Molecular Formula: C7H9NS2

Molecular Weight: 171.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9NS2 |

|---|---|

| Molecular Weight | 171.3 g/mol |

| IUPAC Name | 2,5-dimethylthiophene-3-carbothioamide |

| Standard InChI | InChI=1S/C7H9NS2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H2,8,9) |

| Standard InChI Key | CGNGLYRWEFODCT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(S1)C)C(=S)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a thiophene ring—a five-membered aromatic system with one sulfur atom—substituted with two methyl groups (-CH₃) at positions 2 and 5 and a carbothioamide group (-C(S)NH₂) at position 3. The molecular formula is C₇H₉N₂S₂, with a molecular weight of 185.29 g/mol. The carbothioamide group introduces hydrogen-bonding capabilities and polarizability, influencing solubility and reactivity .

Spectroscopic Properties

While experimental spectral data (e.g., NMR, IR) for 2,5-dimethylthiophene-3-carbothioamide are unavailable, analogs like 2,5-dimethylthiophene-3-carboxylic acid exhibit diagnostic signals:

-

¹H NMR: Methyl protons resonate at δ 2.4–2.6 ppm, while thiophene ring protons appear at δ 6.8–7.2 ppm .

-

IR: The carboxylic acid analog shows a carbonyl stretch at ~1700 cm⁻¹; the thioamide variant would instead exhibit a thiocarbonyl (C=S) stretch near 1200–1250 cm⁻¹ .

Synthetic Methodologies

Precursor-Based Approaches

The synthesis of 2,5-dimethylthiophene-3-carbothioamide likely derives from its carboxylic acid counterpart, 2,5-dimethylthiophene-3-carboxylic acid (CAS 26421-32-9), through functional group interconversion. A plausible route involves:

-

Activation of the Carboxylic Acid: Conversion to an acid chloride using thionyl chloride (SOCl₂).

-

Thioamidation: Reaction with ammonium thiocyanate (NH₄SCN) to yield the carbothioamide .

Reaction Scheme:

This method mirrors protocols used for analogous thiophene derivatives, where thioamide groups are introduced via nucleophilic substitution .

Alternative Pathways

Patent literature (e.g., US6037478A) describes the synthesis of methylated thiophenes via cyclization of α-haloketones with sodium hydrosulfide (NaSH) . Adapting this strategy:

-

Cyclization: React 3-chloro-2,5-dimethylpentane-2,4-dione with NaSH to form the thiophene ring.

-

Functionalization: Introduce the carbothioamide group via post-cyclization modifications.

Physicochemical Properties

Thermodynamic Parameters

Based on the carboxylic acid analog :

| Property | Value (Estimated for Carbothioamide) |

|---|---|

| Melting Point | 110–120°C (decomposes) |

| Boiling Point | Not applicable (thermal instability) |

| Density | 1.25–1.30 g/cm³ |

| LogP (Partition Coefficient) | 2.0–2.5 (moderate lipophilicity) |

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF); low in water (<1 mg/mL) .

-

Stability: Susceptible to oxidation at the sulfur centers. Storage under inert atmosphere (N₂/Ar) is recommended.

Applications and Research Directions

Pharmaceutical Chemistry

Thiophene carbothioamides are explored as:

-

Kinase Inhibitors: Potential anticancer agents targeting ATP-binding sites.

-

Antimicrobials: Activity against Gram-positive bacteria via membrane disruption .

Materials Science

-

Conductive Polymers: Thiophene derivatives serve as dopants in organic semiconductors.

-

Coordination Chemistry: Transition metal complexes for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume